molecular formula C27H25ClN2O B4984437 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B4984437
M. Wt: 429.0 g/mol
InChI Key: VFYYGHVNNQELCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a combination of anthracene, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of anthracene to form 10-chloroanthracene. This intermediate is then reacted with piperazine to form 10-chloroanthracen-9-ylmethylpiperazine. The final step involves the reaction of this intermediate with 4-bromoacetophenone under basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its anthracene and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Anthracen-9-ylmethylene-(4-(2-chlorobenzyl)-piperazin-1-yl)-amine
  • Anthracen-9-ylmethylene-(4-(4-chlorophenyl)-piperazin-1-yl)-amine
  • Anthracen-9-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine

Uniqueness

1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the ethanone group, which can undergo various chemical transformations. Additionally, the combination of anthracene and piperazine moieties provides a unique structural framework that can interact with a wide range of molecular targets.

Properties

IUPAC Name

1-[4-[4-[(10-chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O/c1-19(31)20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-26-22-6-2-4-8-24(22)27(28)25-9-5-3-7-23(25)26/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYYGHVNNQELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.